1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Overview
Description
1-(2-Furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound that features a furan ring, a quinoline moiety, and an amine group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine, also known as Furan-2-yl(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone, is the enzyme butyrylcholinesterase (BChE) . BChE plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, in the nervous system .
Mode of Action
The compound interacts with BChE, inhibiting its activity This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration
Result of Action
The primary result of the compound’s action is the inhibition of BChE, leading to an increase in acetylcholine levels. This can potentially be used to treat conditions associated with low acetylcholine levels, such as Alzheimer’s disease . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-furoyl chloride, which is then reacted with an appropriate amine to form the furoyl amide. This intermediate is further subjected to cyclization reactions to form the tetrahydroquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furoic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products: The major products formed from these reactions include various furoic acid derivatives, tetrahydrofuran derivatives, and substituted quinoline compounds .
Scientific Research Applications
1-(2-Furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers
Comparison with Similar Compounds
1-(2-Furoyl)-3-phenylthiourea: Shares the furoyl and phenyl groups but differs in the presence of a thiourea moiety.
1-(2-Furoyl)piperazine: Contains the furoyl group but has a piperazine ring instead of the quinoline moiety
Uniqueness: 1-(2-Furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its combination of a furan ring, a quinoline moiety, and an amine group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-14-18(22-16-8-3-2-4-9-16)17-10-5-6-11-19(17)23(15)21(24)20-12-7-13-25-20/h2-13,15,18,22H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGELMAGAUGHTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329459 | |
Record name | (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659992 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301655-67-4 | |
Record name | (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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